Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Description
Properties
Molecular Formula |
C13H13F3O3 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
HLQXYUKPGIAHBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate generally involves:
- Construction of the oxolane (tetrahydrofuran) ring system with a carboxylate ester at the 2-position.
- Introduction of the trifluoromethyl-substituted phenyl group at the 5-position of the oxolane ring.
This typically requires multi-step organic synthesis involving:
- Preparation or procurement of a suitable substituted benzaldehyde or phenyl precursor bearing the trifluoromethyl group at the ortho (2-) position.
- Formation of the oxolane ring via cyclization or ring-closure reactions.
- Esterification to form the methyl carboxylate.
Detailed Preparation Methods
Starting Materials
- 2-(Trifluoromethyl)benzaldehyde : Key aromatic precursor providing the trifluoromethylphenyl moiety.
- Pyroglutamic acid derivatives or γ-lactam intermediates : Used for oxolane ring formation.
- Alcohols (methanol) : For esterification steps.
- Catalysts and reagents : Acid catalysts (e.g., methanesulfonic acid), bases (e.g., triethylamine), and coupling agents.
Synthetic Routes
Cyclization Approach via Pyroglutamic Acid Derivatives
One advanced method, adapted from patent literature for related compounds, involves:
Formation of Oxolane Ring : Pyroglutamic acid or its derivatives are reacted with aldehydes under acidic conditions to form the oxolane ring system. For instance, refluxing pyroglutamic acid with trimethylacetaldehyde in the presence of methanesulfonic acid facilitates ring closure and functionalization.
Introduction of the Trifluoromethylphenyl Group : The trifluoromethyl-substituted phenyl moiety is introduced via nucleophilic substitution or coupling reactions using the corresponding trifluoromethylbenzaldehyde derivative.
Esterification : Treatment with iodotrimethylsilane (TMSI) followed by quenching with methanol or other alcohols converts intermediates into methyl esters.
Purification : Crystallization from solvents such as toluene with anti-solvents like hexane or heptane yields purified crystalline products.
This approach is versatile and allows for the preparation of various trifluoromethyl-substituted oxolane carboxylates with high purity and yield.
Multi-Step Synthesis Using Aldehyde and Ketoester Precursors
Another common synthetic route, especially for positional isomers (3- and 4-trifluoromethylphenyl), involves:
Step 1: Knoevenagel Condensation
Reacting 2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate or similar β-ketoesters under base catalysis to form α,β-unsaturated intermediates.Step 2: Cyclization
Intramolecular cyclization under acidic or basic conditions to form the oxolane ring.Step 3: Hydrolysis and Esterification
Hydrolysis of ester groups if necessary, followed by methylation using methanol and acid catalysis to yield methyl esters.
This method is efficient for synthesizing this compound analogs with good control over regioselectivity and stereochemistry.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Aldehyde condensation | Base catalyst (e.g., piperidine), room temp to reflux | Controls formation of α,β-unsaturated intermediate |
| Cyclization | Acid catalyst (e.g., methanesulfonic acid), reflux | Promotes oxolane ring closure |
| Esterification | TMSI treatment followed by methanol quench | Converts intermediates to methyl esters |
| Purification | Crystallization from toluene/hexane mixtures | Enhances purity and yield |
Optimizing temperature, solvent choice, and reagent stoichiometry is critical to maximize yield and minimize side products.
Research Findings on Preparation Efficiency and Purity
Synthesis protocols for methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate, a close positional isomer, report yields exceeding 85% with purity above 95% after crystallization.
The presence of the trifluoromethyl substituent influences reaction kinetics, often enhancing the electrophilicity of intermediates and facilitating ring closure.
Use of iodotrimethylsilane (TMSI) in esterification steps improves methyl ester formation efficiency compared to conventional acid-catalyzed esterification.
Crystallization from toluene and anti-solvents such as hexane provides a reproducible method for obtaining crystalline products suitable for further research applications.
Summary Table of Preparation Methods
| Method | Key Reagents/Starting Materials | Advantages | Limitations |
|---|---|---|---|
| Pyroglutamic acid + aldehyde | Pyroglutamic acid, 2-(trifluoromethyl)benzaldehyde, methanesulfonic acid, TMSI | High purity, crystalline product, scalable | Multi-step, requires strong acid and careful handling |
| Knoevenagel condensation + cyclization | 2-(trifluoromethyl)benzaldehyde, ethyl acetoacetate, base catalyst, acid catalyst | Efficient ring formation, good regioselectivity | Possible side reactions, purification needed |
| Direct esterification | Intermediates + methanol + acid or TMSI | Straightforward methyl ester formation | Sensitive to moisture, requires inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate has potential therapeutic applications due to its ability to interact with various biomolecular targets:
- Biological Activity : Studies indicate that this compound can influence enzyme activity and receptor binding due to its lipophilic nature. The trifluoromethyl group enhances membrane penetration, which is critical for drug development.
- Drug Development : Ongoing research explores its use as a precursor for synthesizing more complex pharmaceutical agents. Its interactions with proteins suggest it may serve as a lead compound in designing new drugs targeting specific diseases .
Agrochemical Applications
The unique properties of this compound also lend themselves to applications in agrochemicals:
- Pesticide Development : The lipophilic characteristics allow for better absorption and efficacy in plant protection products. Compounds containing trifluoromethyl groups have been shown to enhance the effectiveness of agrochemicals by improving their stability and bioavailability .
- Herbicide Formulation : Research into formulations incorporating this compound indicates potential for developing herbicides with improved performance against resistant weed species .
Material Science
In material science, the properties of this compound can be exploited for creating advanced materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
- Coatings and Adhesives : Its reactivity can be utilized in formulating coatings that require specific adhesion properties or resistance to environmental factors .
Case Study 1: Drug Development
A study focused on the synthesis of derivatives of this compound demonstrated significant activity against certain cancer cell lines. The derivatives exhibited enhanced binding affinity to targeted receptors compared to non-fluorinated analogs, indicating the importance of the trifluoromethyl group in drug design .
Case Study 2: Agrochemical Efficacy
Research evaluating the herbicidal activity of formulations containing this compound showed a marked increase in effectiveness against common agricultural pests when compared to traditional herbicides. This study highlighted the potential for developing more sustainable agricultural practices using fluorinated compounds .
Mechanism of Action
The mechanism of action of Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate and related compounds:
Key Observations:
Substituent Position Effects : The ortho-substituted trifluoromethyl group in the target compound may confer steric hindrance, reducing solubility compared to its para-substituted isomer . This aligns with trends in aromatic substitution chemistry, where ortho-substituents often increase molecular rigidity.
Biological Activity : Unlike Thiophene fentanyl hydrochloride (a potent opioid analog), this compound lacks documented receptor-binding motifs (e.g., piperidine or amide linkages), suggesting divergent applications .
Agrochemical Relevance : Triflusulfuron methyl ester shares the trifluoromethyl group and methyl ester but employs a triazine core for herbicidal activity, highlighting the role of heterocyclic diversity in function .
Research Findings and Structural Validation
- Crystallographic Data : While direct crystallographic data for this compound is absent in the evidence, SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining similar fluorinated compounds . Structural validation protocols, as described by Spek (2009), emphasize the importance of verifying bond lengths and angles in trifluoromethyl-containing molecules due to their electron-withdrawing effects .
- Synthetic Pathways : The synthesis of analogs in EP 4 374 877 A2 involves coupling trifluoromethylphenyl groups with heterocyclic cores under palladium catalysis, a method likely applicable to the target compound .
Biological Activity
Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a unique trifluoromethyl group, which is known to enhance the biological activity of various compounds. The molecular formula is with a molecular weight of approximately 272.21 g/mol. The presence of the trifluoromethyl group often influences the compound's lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 272.21 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
The mechanism of action for this compound involves its interaction with various biological targets, which may include enzymes and receptors involved in metabolic pathways. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. For instance, studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing the antimicrobial effects of various derivatives, this compound was found to inhibit bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The presence of the oxolane ring contributes to its ability to modulate inflammatory pathways.
- Research Findings : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The trifluoromethyl group is known to enhance the potency of anticancer agents.
- Case Study : A recent investigation highlighted the selective cytotoxicity of this compound against tumorigenic cell lines, with minimal effects on healthy cells at concentrations up to 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the oxolane ring and variations in substituents can significantly affect the biological activity of this compound. The incorporation of electron-withdrawing groups like trifluoromethyl enhances potency by improving binding interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
